Metoprolol Acid-d5

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

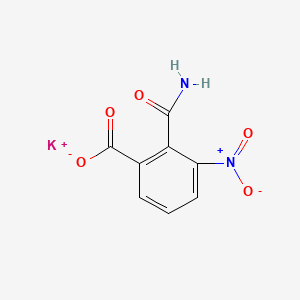

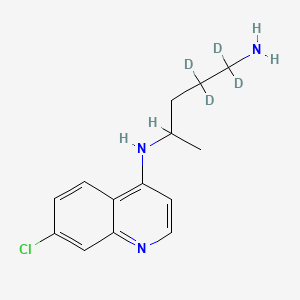

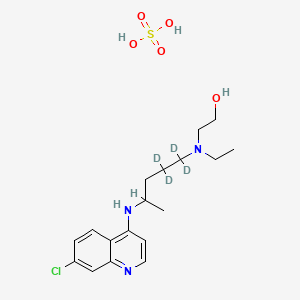

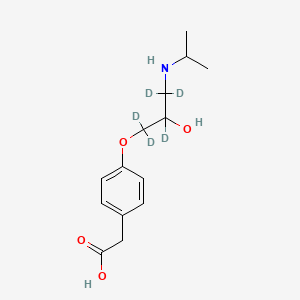

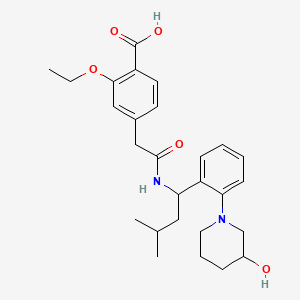

Metoprolol Acid-d5 is the deuterium labeled Metoprolol Acid . Metoprolol is a beta-blocker that affects the heart and circulation (blood flow through arteries and veins) . It is used to treat angina (chest pain) and hypertension (high blood pressure). It is also used to lower the risk of death or needing to be hospitalized for heart failure .

Molecular Structure Analysis

The molecular structure of Metoprolol Acid-d5 is similar to that of Metoprolol, with the difference being the presence of deuterium . Metoprolol has a chemical formula of C15H25NO3 . The molecular weight of Metoprolol is 267.369 g/mol .Chemical Reactions Analysis

The metabolism of Metoprolol is mainly represented by reactions of hydroxylation and O-demethylation . Metoprolol Acid-d5, being a deuterium labeled version of Metoprolol Acid, is expected to undergo similar reactions.Physical And Chemical Properties Analysis

Metoprolol is slightly basic, with a pKa of 9.7 . The octanol-to-water partition coefficient is 1.88 . The melting point of Metoprolol is 120 °C (248 °F) . The bioavailability of Metoprolol is 50% for a single dose and 70% for repeated administration . It is metabolized in the liver via CYP2D6, CYP3A4 and excreted through the kidneys .Wissenschaftliche Forschungsanwendungen

Photocatalytic Degradation Studies

Metoprolol, a frequently used β1-blocker, has been studied for its photocatalytic degradation in various conditions. One study explored the degradation rates of Metoprolol in UV-irradiated aqueous suspensions of TiO2 with different electron acceptors. This research is important for understanding how environmental factors affect the breakdown of Metoprolol in natural waters, potentially impacting wastewater treatment processes and environmental contamination (Armaković et al., 2015).

Photodegradation and Environmental Fate

The photodegradation of Metoprolol, especially its indirect photolysis in waters, has been investigated to understand its fate in the environment. In the presence of fulvic acids, Metoprolol's indirect photolysis was significant, contributing to its reduction in surface waters. This is crucial for assessing the environmental impact and persistence of Metoprolol in aquatic ecosystems (Filipe et al., 2019).

Ion-Transfer Voltammetry for Metoprolol Detection

A study demonstrated the use of ion-transfer voltammetry at nanoscopic liquid/liquid interface array for detecting Metoprolol in human biofluids and pharmaceuticals. This method is significant for the rapid and sensitive identification of Metoprolol, which is crucial for both clinical and forensic applications (Huang et al., 2017).

Biodegradation in Wastewater Treatment

The biodegradation of Metoprolol in wastewater treatment processes has been explored to understand its transformation products and persistence. This research is vital for improving wastewater treatment methods to reduce the environmental impact of this commonly used drug (Rubirola et al., 2014).

Pharmacokinetic Studies

Metoprolol has been the subject of various pharmacokinetic studies. For instance, its enantiomers and major metabolites have been synthesized for use in pharmacokinetic studies, providing essential insights into its metabolic pathways and efficacy (Jung et al., 2000).

Metabolomic Profiling in Cardioprotection

Metoprolol's role in cardioprotection has been investigated through metabolomic profiling. Understanding its impact on metabolic networks provides valuable information for its therapeutic use in myocardial infarction and coronary heart diseases (Lai et al., 2020).

Wirkmechanismus

Safety and Hazards

Metoprolol Acid-d5 is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as having acute toxicity - Oral Category 3 . Precautions include washing face, hands, and any exposed skin thoroughly after handling and not eating, drinking, or smoking when using this product .

Eigenschaften

IUPAC Name |

2-[4-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4/c1-10(2)15-8-12(16)9-19-13-5-3-11(4-6-13)7-14(17)18/h3-6,10,12,15-16H,7-9H2,1-2H3,(H,17,18)/i8D2,9D2,12D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUQIRTNPJRFRCZ-FPWSDNDASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CC(=O)O)O)NC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

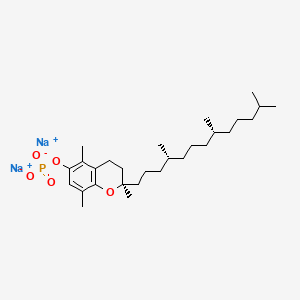

![(1R,2R,4S,8R,10R,14R,17S,18R)-14,17-dihydroxy-2,6,6,18-tetramethyl-5,7-dioxapentacyclo[11.7.0.02,10.04,8.014,18]icos-12-en-11-one](/img/structure/B564464.png)